5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

amide hydrolysis metabolic stability tertiary amide

5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950253-96-0) belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemical class, a heterocyclic scaffold recognized for its role in antiparasitic, kinase inhibition, and other biological probe discovery programs. The compound features three key structural elements: a 5-amino group on the triazole core, an N-methyl-N-phenyl tertiary amide at the 4-position, and a 4-methoxyphenyl substituent at triazole N1.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 950253-96-0
Cat. No. B2815574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS950253-96-0
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)N
InChIInChI=1S/C17H17N5O2/c1-21(12-6-4-3-5-7-12)17(23)15-16(18)22(20-19-15)13-8-10-14(24-2)11-9-13/h3-11H,18H2,1-2H3
InChIKeySTEBJXGNKBNLGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950253-96-0): Core Identity and Procurement Baseline


5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950253-96-0) belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemical class, a heterocyclic scaffold recognized for its role in antiparasitic, kinase inhibition, and other biological probe discovery programs [1]. The compound features three key structural elements: a 5-amino group on the triazole core, an N-methyl-N-phenyl tertiary amide at the 4-position, and a 4-methoxyphenyl substituent at triazole N1. Commercially, the compound is available as a research-grade building block with a vendor-reported purity of ≥95% and a molecular weight of 323.36 g/mol . This specific substitution pattern—combining a lipophilic N-methyl-N-phenyl amide with a hydrogen-bond-accepting 4-methoxyphenyl group—distinguishes it from common triazole-4-carboxamide analogs that typically bear secondary amides or alternative N1 substituents. The uniqueness of this substitution arrangement drives the need for comparative evaluation against its closest structural analogs.

Why Generic 5-Amino-Triazole-4-Carboxamides Cannot Replace 5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in Biological Screening


The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold exhibits extreme sensitivity to peripheral substituent modifications, as demonstrated by quantitative structure–activity relationship (SAR) studies in the Chagas disease ATC optimization series. In that series, N-methylation of the amide (comparing compound 47 versus compound 20) led to a significant reduction in anti-Trypanosoma cruzi cellular potency (pEC50 decrease of >1 log unit) [1]. Separately, para-substituents on the N-benzyl ring dramatically altered metabolic stability and aqueous solubility, with intrinsic clearance (Cli) values varying by over 3-fold and kinetic solubility by more than 10-fold depending on the substituent identity [2]. These observations underscore that even minor structural changes—such as replacing a secondary amide with a tertiary N-methyl-N-phenyl amide, or swapping a 4-fluorophenyl for a 4-methoxyphenyl group at N1—can produce non-linear, unpredictable shifts in both target potency and ADME properties. Consequently, researchers cannot assume functional interchangeability between 5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide and its close analogs, including those differing by a single halogen or methyl group at the N1 phenyl ring. The quantitative evidence in Section 3 details where these differences are likely to occur.

Quantitative Differentiation Evidence for 5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950253-96-0)


N-Methyl-N-Phenyl Tertiary Amide Drives Hydrolytic Stability Advantage Over Secondary Anilides

The target compound bears an N-methyl-N-phenyl tertiary amide at the triazole 4-position, distinguishing it from secondary anilide analogs prevalent in the published ATC series. In the landmark Chagas disease ATC optimization study, N-methylation of the amide (compound 47 versus compound 20) was specifically noted to improve resistance to hydrolytic degradation, a phenomenon consistent with the established behavior of N-methyl aniline amides such as phenacetin [1]. However, this N-methylation also resulted in significantly reduced cellular potency against T. cruzi intracellular amastigotes (pEC50 decreased from 7.0 for compound 20 to an unspecified but substantially lower value for compound 47) [2]. The target compound's tertiary amide structure is therefore anticipated to exhibit enhanced resistance to amidase-mediated hydrolysis in biological matrices relative to secondary amide analogs (e.g., 5-amino-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide). This hydrolytic stability advantage is critical for applications requiring extended incubation in plasma-containing media or in vivo pharmacokinetic studies, where secondary amides in this class have shown evidence of cleavage (e.g., compound 11 generated acid and aniline metabolites in mouse) [3].

amide hydrolysis metabolic stability tertiary amide ATC scaffold

4-Methoxyphenyl N1 Substituent Provides Calculated Physicochemical Property Differentiation from Halo and Alkyl Analogs

The 4-methoxyphenyl group at the N1 position of the triazole core introduces a hydrogen-bond acceptor (methoxy oxygen) that the corresponding 4-fluoro, 4-chloro, and 4-methyl analogs lack. In the ATC optimization campaign, para-substituents on the aryl ring attached to the triazole were shown to profoundly affect both potency and metabolic stability: for example, replacing the thiomethyl group with -OCF3 (compound 13) increased potency by >10-fold (pEC50 from <6.5 to >7.3) but also lowered oral exposure due to poor solubility (aqueous solubility of compound 11 with -OiPr = 14 μM) [1]. While direct experimental data for the 4-methoxyphenyl variant at the N1 position are not publicly available, the methoxy substituent is predicted to occupy an intermediate lipophilicity and hydrogen-bonding space relative to halogenated or alkylated analogs. This structural feature is hypothesized to offer a favorable balance between target engagement (via hydrophobic pocket occupancy, as noted for para-substituents in the ATC series) [2] and aqueous solubility, a critical parameter given that overly lipophilic para-substituents (e.g., tert-butyl, OCF3) drove poor solubility and poor oral exposure in the published series [3].

lipophilicity polar surface area solubility triazole N1 substituent

Absence of Known Aniline-Related Mutagenicity Liability Relative to ATC Scaffold Secondary Anilides

A significant safety concern identified during the ATC lead optimization program was the potential for in vivo hydrolysis of secondary anilides to release mutagenic aniline metabolites. The ATC series lead compound 20 contained a 3-methoxyaniline moiety, and although no direct evidence of 3-methoxyaniline release was detected in mouse plasma, the risk was considered sufficiently serious to drive a major lead optimization effort toward bioisosteres and Ames-negative amine alternatives [1]. The target compound features an N-methyl-N-phenyl amide rather than a secondary anilide. N-methylation of aromatic amides is known to block the metabolic pathway that generates free aniline species, as N-dealkylation typically requires different enzymatic machinery than amide hydrolysis [2]. While experimental Ames data for the target compound itself are not publicly available, the tertiary amide structure intrinsically mitigates the primary aniline release pathway that plagued the ATC secondary anilide series.

Ames mutagenicity aniline release safety pharmacology ATC scaffold

Vendor-Reported Purity of ≥95% Ensures Reproducibility Comparable to or Exceeding In-House Synthesized ATC Analogs

The target compound is commercially available with a vendor-certified purity of ≥95% as determined by HPLC analysis . This purity specification meets or exceeds the typical purity of early-stage ATC analogs synthesized in academic laboratories, where impurities from incomplete cycloaddition reactions or residual azide intermediates can confound biological assay results. In the published ATC optimization work, lead compounds were typically purified to >95% purity prior to biological evaluation, and retesting of resynthesized material was performed to confirm activity [1]. The consistent purity of the commercially sourced target compound reduces batch-to-batch variability and eliminates the need for extensive in-house purification prior to screening.

compound purity screening reproducibility procurement standard ATC scaffold

Pharmacological and Chemical Biology Application Scenarios for 5-amino-1-(4-methoxyphenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950253-96-0)


Chemical Probe Development for Kinase Selectivity Profiling Panels

The 5-amino-1,2,3-triazole-4-carboxamide scaffold has been employed in kinase inhibitor design, with the 4-carboxamide group serving as a key hinge-binding pharmacophore in p38 MAP kinase and c-Met kinase programs [1]. The target compound's tertiary N-methyl-N-phenyl amide and 4-methoxyphenyl N1 substituent provide a differentiated substitution pattern for exploring kinase selectivity profiles. Unlike primary or secondary amide ATC analogs, the N-methyl-N-phenyl group cannot donate an amide hydrogen, altering the hydrogen-bonding pattern at the kinase hinge region and possibly conferring selectivity over closely related kinases that rely on amide NH interactions. Researchers pursuing novel kinase inhibitor scaffolds can evaluate this compound in selectivity panels (e.g., 50–100 kinase panels) to identify unique selectivity fingerprints arising from the tertiary amide substitution.

Plasma-Stable Probe for Extended Incubation Cellular Assays

The tertiary amide in the target compound provides enhanced resistance to amidase-mediated hydrolysis relative to secondary anilide ATC congeners [1]. This property makes the compound particularly suitable for cellular assays requiring prolonged incubation periods (24–72 hours) in medium containing fetal bovine serum (FBS), where secondary amide analogs may undergo progressive degradation and generate confounding aniline metabolites. Researchers performing time-course experiments, washout studies, or chronic exposure assays in mammalian cell lines can leverage this enhanced stability to maintain consistent compound concentrations throughout the experimental window.

Parallel Library Synthesis for Parasitology Lead Optimization

The ATC scaffold has demonstrated promising antiparasitic activity against Trypanosoma cruzi, with optimized leads achieving submicromolar potency (pEC50 > 7) and significant oral exposure in mouse models [1]. The target compound's 4-methoxyphenyl N1 substituent represents a distinct point of diversity within this validated scaffold. Given that para-substituent variation at the aryl ring attached to the triazole was shown to modulate potency, metabolic stability, and solubility in the published optimization campaign [2], the target compound can serve as a diversity point in parallel synthesis libraries aimed at Chagas disease or leishmaniasis drug discovery. Its commercial availability (≥95% purity) enables rapid incorporation into library synthesis workflows without the need for de novo synthesis of the N1-aryl azide building block.

Metabolic Stability Benchmarking in Microsomal Clearance Assays

The target compound's unique combination of a tertiary amide and 4-methoxyphenyl group provides a test case for evaluating the impact of amide N-substitution on microsomal metabolic stability within the ATC chemotype. Published data for the ATC series demonstrate that intrinsic clearance (Cli) in mouse liver microsomes varies substantially with substituent identity, ranging from 2.9 to >6.4 mL min⁻¹ g⁻¹ [1]. Researchers conducting head-to-head metabolic stability comparisons between this tertiary amide compound and secondary amide analogs can quantify the influence of N-methylation on oxidative metabolism, amide hydrolysis, and overall clearance rate, generating structure–metabolism relationship (SMR) data valuable for future lead optimization across triazole-containing scaffolds.

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